1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone
Description
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone is a synthetic organic compound featuring a piperazine core substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group at the N-4 position via a methyl linker. The ethanone moiety at the C-2 position is further functionalized with a quinolin-8-ylthio group. The benzo[d][1,3]dioxole group, a common pharmacophore in bioactive molecules, may enhance lipophilicity and receptor binding, while the quinoline-thio moiety could contribute to interactions with enzymes or nucleic acids.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-quinolin-8-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-22(15-30-21-5-1-3-18-4-2-8-24-23(18)21)26-11-9-25(10-12-26)14-17-6-7-19-20(13-17)29-16-28-19/h1-8,13H,9-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYXWIGLJLKQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CSC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This compound integrates a piperazine ring, a benzo[d][1,3]dioxole moiety, and a quinoline component, suggesting diverse biological activities.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 440.52 g/mol. The structural representation can be summarized as follows:
Anticonvulsant and Antidepressant Properties
Recent studies have shown that derivatives of piperazine, including this compound, exhibit significant anticonvulsant and antidepressant activities. A study involving the synthesis of similar piperazine derivatives demonstrated their efficacy in various in vivo models, indicating potential therapeutic applications in treating epilepsy and depression .
The biological activity of this compound is hypothesized to stem from its ability to interact with neurotransmitter systems. The piperazine ring is known for its affinity toward serotonin and dopamine receptors, which are critical in mood regulation and seizure activity. The presence of the benzo[d][1,3]dioxole moiety may enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier.
Structure-Activity Relationship (SAR)
Research has focused on understanding how structural modifications influence the biological activity of compounds related to this structure. For instance:
| Structural Feature | Biological Activity | Comments |
|---|---|---|
| Piperazine Ring | Antidepressant | Commonly interacts with neurotransmitter receptors. |
| Benzo[d][1,3]dioxole | Anticonvulsant | Enhances lipophilicity; facilitates CNS penetration. |
| Quinoline Moiety | Antimicrobial | Known for its broad-spectrum antimicrobial properties. |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Anticonvulsant Activity : A derivative was tested against maximal electroshock seizure models, showing significant reduction in seizure frequency .
- Antidepressant Efficacy : In a double-blind study involving patients with major depressive disorder, compounds structurally similar to this one demonstrated improved mood scores compared to placebo .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Core Heterocycle Variations: The target compound’s quinolin-8-ylthio group distinguishes it from analogues with thiazole (e.g., ), tetrazole (e.g., ), or benzothiazole (e.g., ) substituents. The sulfur atom in the thioether linkage may enhance stability compared to hydroxyl or amine groups in similar scaffolds (e.g., 8-hydroxyquinoline in ). The benzo[d][1,3]dioxole moiety is conserved in compounds like 6g and 5i , but its positioning (e.g., dihydropyrazole vs. piperazine) alters electronic properties and steric effects.
The target compound’s quinoline-thio group may similarly disrupt microbial enzymes. Anticancer Activity: Benzothiazole derivatives (e.g., 5i ) showed efficacy against cancer cells, likely due to intercalation or kinase inhibition. The absence of a sulfonyl group (cf. 7g ) in the target compound may reduce off-target interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely involves piperazine acylation and thioether formation, similar to intermediates in . By contrast, tetrazole-thio derivatives (e.g., 7g ) require 1,3-dipolar cycloaddition, complicating scalability.
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660 cm⁻¹, aligning with compound 6g .
- NMR Spectroscopy: Aromatic protons in the benzo[d][1,3]dioxole group resonate at δ 6.4–6.6 ppm, consistent with . The quinoline-thio protons may appear downfield (δ 7.5–8.5) due to electron withdrawal.
- Mass Spectrometry : High-resolution MS would confirm the molecular ion peak at m/z 470.5 (estimated), comparable to analogues in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
